molecular formula C7F14O B14761871 Tetradecafluoroheptan-4-one CAS No. 378-90-5

Tetradecafluoroheptan-4-one

Cat. No.: B14761871
CAS No.: 378-90-5
M. Wt: 366.05 g/mol
InChI Key: MZYSRYKCZXWEGM-UHFFFAOYSA-N
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Description

Tetradecafluoroheptan-4-one, also known as 1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one, is a perfluorinated ketone with the molecular formula C₇F₁₄O. This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, such as high thermal stability and resistance to chemical reactions. It is used in various industrial and scientific applications due to these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetradecafluoroheptan-4-one typically involves the fluorination of heptanone derivatives. One common method is the direct fluorination of heptan-4-one using elemental fluorine or fluorinating agents like cobalt trifluoride (CoF₃) under controlled conditions. The reaction is highly exothermic and requires careful temperature control to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to manage the exothermic nature of the fluorination process. The use of specialized fluorinating agents and catalysts can enhance the yield and purity of the product. Additionally, the process may involve multiple purification steps, including distillation and recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Tetradecafluoroheptan-4-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: Due to the electron-withdrawing effect of the fluorine atoms, the carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

    Oxidation: Although resistant to many oxidizing agents, under extreme conditions, it can be oxidized to perfluorinated carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or ozone (O₃) under controlled conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of perfluorinated alcohols or ethers.

    Reduction: Formation of tetradecafluoroheptanol.

    Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

Tetradecafluoroheptan-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis due to its inertness and stability.

    Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.

    Industry: Utilized in the production of high-performance materials, including fluoropolymers and surfactants, due to its unique properties.

Mechanism of Action

The mechanism of action of tetradecafluoroheptan-4-one is primarily based on its strong electron-withdrawing fluorine atoms, which enhance the electrophilicity of the carbonyl carbon. This makes it highly reactive towards nucleophiles. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Perfluoroheptan-4-one: Similar in structure but with fewer fluorine atoms.

    Perfluorooctan-4-one: An extended chain version with similar properties.

    Perfluorobutanone: A shorter chain analog with different physical properties.

Uniqueness

Tetradecafluoroheptan-4-one is unique due to its high fluorine content, which imparts exceptional thermal stability, chemical resistance, and low surface energy. These properties make it particularly valuable in applications requiring extreme conditions and high performance.

Properties

CAS No.

378-90-5

Molecular Formula

C7F14O

Molecular Weight

366.05 g/mol

IUPAC Name

1,1,1,2,2,3,3,5,5,6,6,7,7,7-tetradecafluoroheptan-4-one

InChI

InChI=1S/C7F14O/c8-2(9,4(12,13)6(16,17)18)1(22)3(10,11)5(14,15)7(19,20)21

InChI Key

MZYSRYKCZXWEGM-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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